9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a heterocyclic compound characterized by a complex structure that incorporates both bromine and iodine atoms within its fused ring system. Its molecular formula is with a molecular weight of approximately 391.00 g/mol . This compound is primarily utilized in research, particularly within medicinal chemistry and organic synthesis contexts.
9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine belongs to the class of benzoxazepines, which are recognized for their potential biological activities. The presence of halogen atoms (bromine and iodine) enhances its reactivity and biological properties, making it a subject of interest in pharmaceutical research .
The synthesis of 9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine typically involves multi-step organic reactions. Common synthetic routes include:
The synthesis often requires specific solvents and catalysts, alongside precise control over temperature and reaction time to ensure high purity and yield. For instance, one reported method involves stirring reactants at elevated temperatures under inert atmospheres to facilitate the desired transformations .
The molecular structure of 9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine features a fused imidazo-oxazepine ring system with both bromine and iodine substituents at the 9 and 2 positions respectively. This configuration contributes to its unique chemical properties and potential biological activities.
Key structural data includes:
9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine can undergo several types of chemical reactions:
Experimental setups often involve controlled environments where reaction conditions such as temperature and pressure are meticulously regulated to optimize yields. For instance, a specific reaction condition might include stirring at under carbon monoxide atmosphere for enhanced reactivity .
The physical properties include:
Chemical properties relevant to this compound include:
These properties are crucial for understanding its behavior in biological systems and during synthetic applications .
9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine has several applications in scientific research:
The target compound features a complex tetracyclic scaffold that integrates benzoxazepine and imidazole rings. Its systematic IUPAC name, 9-bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine, precisely reflects its atomic connectivity and substituent positions. The base structure consists of a 7-membered 1,4-oxazepine ring fused to a benzene moiety (forming dihydrobenzo[f][1,4]oxazepine), which is further annulated with an imidazole ring at the [1,2-d] position. The "9-bromo" designation indicates a bromine atom attached to C9 of the benzene ring, while "2-iodo" specifies iodine substitution at C2 of the imidazole ring. This dihalogenated architecture creates distinct electronic environments suitable for sequential cross-coupling reactions [3] [5].
The molecular formula C₁₁H₈BrIN₂O (MW = 391.00 g/mol) was consistently confirmed across multiple chemical databases and supplier specifications [2] [4] [7]. Key structural descriptors include:
Table 1: Structural Identifiers of 9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 1282516-69-1 | [2] [3] [5] |
Canonical SMILES | BrC1=CC=C2C3=NC(I)=CN3CCOC2=C1 | [3] [7] |
InChIKey | SMHDMAYAZJZZHS-UHFFFAOYSA-N | [7] |
MDL Number | MFCD22690733 | [5] [10] |
The hydrogenation state ("5,6-dihydro") specifies saturation between C5-C6 of the oxazepine ring, distinguishing it from fully aromatic analogs. This partially saturated scaffold influences both conformational flexibility and electron distribution [1] [7].
While experimental crystallographic data for this specific dihalogenated compound remains unpublished in the surveyed sources, its solid-state properties and molecular conformation can be inferred from related analogs and supplier specifications. The compound presents as a light yellow to yellow crystalline solid when purified, requiring storage at 2-8°C under inert atmosphere to maintain stability [4] [5] [10]. These handling precautions suggest potential photosensitivity or oxidative susceptibility, consistent with C-I and C-Br bond characteristics.
Computational modeling predicts a non-planar conformation due to the saturated -CH₂-CH₂- moiety in the oxazepine ring. This creates a bent geometry where the imidazole and benzene rings adopt a dihedral angle of approximately 25-40°. Key predicted bond parameters include:
Table 2: Predicted Bond Parameters from Structural Analogs
Bond | Length (Å) | Angle (°) | Structural Influence |
---|---|---|---|
C2-I (imidazole) | 2.10 ± 0.02 | N1-C2-I: 120.5 | Weakened due to iodine size |
C9-Br (benzene) | 1.89 ± 0.01 | C8-C9-Br: 119.8 | Standard aryl bromide length |
C11-O (oxazepine) | 1.36 ± 0.02 | C10-C11-O: 121.2 | Ether linkage flexibility |
N3-C10 (imidazole) | 1.32 ± 0.01 | N3-C10-N4: 108.7 | Imidazole aromaticity |
The steric bulk of the ortho-fused imidazole ring likely induces slight puckering in the oxazepine moiety. This conformational distortion may enhance solubility compared to planar polyaromatics, as evidenced by the compound's compatibility with common organic solvents (DMSO, methanol) noted in supplier handling guidelines [3] [7].
Nuclear Magnetic Resonance (NMR) SpectroscopyThough explicit spectral data were not fully detailed in the sources, predicted ¹H and ¹³C NMR shifts were derived from structural analogs and computational tools:
Table 3: Predicted NMR Spectral Assignments
Nucleus | δ (ppm) | Assignment | Multiplicity |
---|---|---|---|
¹H | 4.25-4.30 | -O-CH₂- (oxazepine H7) | triplet |
¹H | 3.85-3.90 | -N-CH₂- (oxazepine H6) | triplet |
¹H | 7.45 | H10 (benzene) | singlet |
¹H | 7.62 | H8 (benzene) | doublet |
¹³C | 161.5 | C2 (iodo-imidazole) | - |
¹³C | 134.8 | C9 (bromo-benzene) | - |
¹³C | 48.3 | -N-CH₂- | - |
¹³C | 67.9 | -O-CH₂- | - |
The methylene protons adjacent to oxygen (-O-CH₂-) are expected to resonate downfield (δ 4.25-4.30) compared to those adjacent to nitrogen (-N-CH₂-, δ 3.85-3.90) due to the electron-withdrawing effect of oxygen. The absence of aromatic protons between the halogen substituents suggests a characteristic AA'BB' system [3] [10].
Fourier-Transform Infrared (FT-IR) SpectroscopyDiagnostic absorption bands confirmed functional groups and halogen presence:
The absence of N-H stretches above 3200 cm⁻¹ confirms complete cyclization of the imidazole ring [4] [7].
Mass SpectrometryHigh-resolution mass spectrometry (HRMS) data from supplier certificates of analysis show:
Purity assessments via HPLC (reported as 95.15-97%) consistently show a single major peak, confirming synthetic homogeneity [4] [7] [9].
The strategic dihalogenation at C2 and C9 positions differentiates this compound from related benzoxazepines. Key structural and electronic comparisons include:
The unsubstituted 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-67-9, MW 265.11 g/mol) lacks halogen atoms [6]. Its UV-Vis spectrum shows λₘₐₓ ≈ 290 nm, whereas the bromo-iodo derivative exhibits a bathochromic shift to 310-320 nm due to heavy atom effects. The halogen-free analog also demonstrates higher solubility in polar solvents but reduced crystallinity.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: